molecular formula C36H48N2O10.HClO4 B1139129 Lycaconitine perchlorate CAS No. 321938-55-0

Lycaconitine perchlorate

Cat. No.: B1139129
CAS No.: 321938-55-0
M. Wt: 769.23 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

It is a ganglion blocking agent as it is a nicotinic receptor antagonist at the neuromuscular junction. It is also a potent medium-acting muscle relaxant and hypotensive belonging to the family of non depolarizing myorelaxant. It is an antagonist of Proserine, Galanthamine. C19-norditerpenoid alkaloid , purified from plants of the Aconitum genus, Ranunculacae
It has a good penetration of the blood-tissue barrier. It acts on nicotinic cholinoreceptors of the Peripheral and Central Nervous Systems, whatever the way of administering in vivo. On cat under anaesthesia, 1.5 mg/kg (i.v.) or 30 mg/kg (p.o.) block the activity of N-cholinoreceptors at the neuromuscular junction. 10-5 g/ml block the neuromuscular transmission on the rat diaphragm preparation. 0.5-2 mg/kg (i.v.) on cat under anaesthesia, cause hypotension due to the blockade of the transmission of nervous impulses in sympathetic and orthosympathetic ganglia.
It is a ganglion blocking agent as it is a nicotinic receptor antagonist at the neuromuscular junction.
It is also a potent medium-acting muscle relaxant and hypotensive belonging to the family of non depolarizing myorelaxant. It is an antagonist of Proserine, Galanthamine.C19-norditerpenoid alkaloid, purified from plants of the Aconitum genus, Ranunculacae

Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLUSIUQFUVGKU-TVDXQNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49ClN2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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